molecular formula C12H19N3 B181109 2-(4-Ethylpiperazin-1-yl)aniline CAS No. 801227-61-2

2-(4-Ethylpiperazin-1-yl)aniline

Cat. No. B181109
CAS RN: 801227-61-2
M. Wt: 205.3 g/mol
InChI Key: LADVCVCLTOOIQU-UHFFFAOYSA-N
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Description

“2-(4-Ethylpiperazin-1-yl)aniline” is an organic compound that is widely used as an intermediate in organic synthesis . It appears as a white crystalline solid .


Synthesis Analysis

The synthesis of “2-(4-Ethylpiperazin-1-yl)aniline” involves the synthesis of ethylpiperazine and subsequent substitution reactions . More detailed synthesis methods can be found in related scientific literature .


Molecular Structure Analysis

The molecular formula of “2-(4-Ethylpiperazin-1-yl)aniline” is C12H19N3 . The molecular weight is 205.30 g/mol .


Chemical Reactions Analysis

“2-(4-Ethylpiperazin-1-yl)aniline” is an important organic synthesis intermediate . It is often used as a base catalyst and a transition metal complexing reagent . It has a significant effect on the activation and catalytic reactions of some organic compounds .


Physical And Chemical Properties Analysis

“2-(4-Ethylpiperazin-1-yl)aniline” is a white crystalline solid . It is soluble in many polar organic solvents, such as ethanol and ether . The exact boiling point, melting point, and density are not specified in the retrieved documents.

Scientific Research Applications

Synthetic Methodologies and Chemical Synthesis A study by Gyoungwook Min, J. Seo, and H. Ko (2018) introduced a novel three-component reaction involving arynes, tertiary amines, and nucleophiles, utilizing a one-pot process to access tertiary aniline derivatives containing the piperazine motif. This method highlights the utility of piperazine-containing compounds in complex molecular syntheses (Min, Seo, & Ko, 2018). Similarly, E. Menteşe et al. (2015) developed a rapid and efficient synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, showcasing the potential of utilizing microwave heating for the synthesis of biologically relevant compounds (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015).

Antimicrobial and Biological Activity Evaluation The research conducted by Meltem Yolal et al. (2012) synthesized eperezolid-like molecules to evaluate their antimicrobial activities, particularly against Mycobacterium smegmatis. This demonstrates the interest in exploring piperazine-aniline derivatives for potential therapeutic applications (Yolal, Başoğlu, Bektaş, Demirci, Alpay‐Karaoglu, & Demirbaş, 2012).

Inhibitors of Kinase Activity In the realm of kinase inhibition, D. Boschelli et al. (2001) optimized quinolinecarbonitriles as potent inhibitors of Src kinase activity, demonstrating the structural importance of the aniline moiety in enhancing biological efficacy (Boschelli, Ye, Wang, Dutia, Johnson, Wu, Miller, Powell, Yaczko, Young, Tischler, Arndt, Discafani, Etienne, Gibbons, Grod, Lucas, Weber, & Boschelli, 2001).

Electroluminescent and Optical Applications Furthermore, Mi-Kyoung Jin et al. (2020) investigated small molecular compounds with donor-acceptor structures for their electroluminescent properties, indicating the potential use of such compounds in organic light-emitting diodes (OLEDs) and highlighting the broad applicability of aniline derivatives in materials science (Jin, Chen, Song, Lian, Guo, Dong, Huang, & Su, 2020).

Corrosion Inhibition The study by D. Daoud et al. (2014) on the corrosion inhibition of mild steel in acidic solutions by thiophene Schiff base derivatives further exemplifies the utility of aniline compounds in industrial applications, particularly in protecting metal surfaces from corrosion (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Safety and Hazards

While specific safety and hazard information for “2-(4-Ethylpiperazin-1-yl)aniline” is not available in the retrieved documents, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools when handling similar compounds .

properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-2-14-7-9-15(10-8-14)12-6-4-3-5-11(12)13/h3-6H,2,7-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADVCVCLTOOIQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360262
Record name 2-(4-ethylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethylpiperazin-1-yl)aniline

CAS RN

801227-61-2
Record name 2-(4-ethylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-ethylpiperazin-1-yl)aniline
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